(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid
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Overview
Description
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid is a compound that features a tert-butoxycarbonyl-protected amino group. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amines from undesired reactions during chemical transformations. This compound is particularly significant in peptide synthesis and other applications where selective protection of functional groups is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The use of di-tert-butyl dicarbonate as a protecting agent is common due to its efficiency and the stability of the resulting tert-butoxycarbonyl group. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid.
Common Reagents and Conditions
Trifluoroacetic acid: Used for deprotection of the tert-butoxycarbonyl group.
Di-tert-butyl dicarbonate: Used for the protection of the amino group during synthesis.
Major Products Formed
Deprotected amine: Formed after the removal of the tert-butoxycarbonyl group.
Substituted derivatives: Formed through nucleophilic substitution reactions involving the protected amino group.
Scientific Research Applications
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides, where the tert-butoxycarbonyl group protects the amino group during coupling reactions.
Organic Synthesis: Employed in various organic synthesis reactions to achieve selective protection and deprotection of functional groups.
Medicinal Chemistry: Utilized in the development of pharmaceutical compounds, where selective protection of functional groups is crucial.
Mechanism of Action
The mechanism of action of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid primarily involves the protection and deprotection of the amino group. The tert-butoxycarbonyl group stabilizes the amino group, preventing it from participating in undesired reactions. Upon deprotection, the amino group is released, allowing it to engage in subsequent chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl-protected amino acids: These compounds use the phenylmethoxycarbonyl group for protection, which is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Methoxycarbonyl-protected amino acids: These compounds use the methoxycarbonyl group, which is less stable compared to the tert-butoxycarbonyl group.
Uniqueness
The tert-butoxycarbonyl group is preferred over other protecting groups due to its stability and ease of removal. The stability of the tert-butyl carbocation formed during deprotection makes the tert-butoxycarbonyl group a better option for protecting amino groups in various chemical reactions .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(4S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-8(2)9(6-7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI Key |
TUFIBOHQJUSMKX-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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